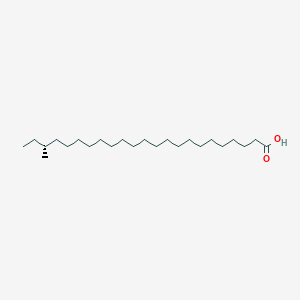![molecular formula C17H15N3O B12518950 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This specific compound is characterized by the presence of a triazinone core substituted with a phenyl group and a 4-methylphenylmethyl group. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This reaction typically requires mild reaction conditions and can be carried out in the presence of a suitable solvent such as dichloromethane . Another approach involves the annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines . This method is characterized by high chemical yield and functional group tolerance.
Chemical Reactions Analysis
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the triazine ring.
Annulation: The compound can undergo annulation reactions with nitrile imines to form bicyclic derivatives.
Scientific Research Applications
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer activity and is being investigated for its ability to inhibit specific enzymes involved in cancer progression.
Agriculture: Triazine derivatives are commonly used as herbicides due to their ability to inhibit photosynthesis in plants.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, in agricultural applications, the compound inhibits photosynthesis by binding to the photosystem II complex in plants .
Comparison with Similar Compounds
1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be compared with other triazine derivatives such as:
Melamine: A well-known triazine used in the production of resins and plastics.
Cyanuric Chloride: A triazine derivative used as a precursor for reactive dyes.
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds exhibit anticancer activity and are synthesized via annulation reactions.
The uniqueness of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)11-15-17(21)20-19-16(18-15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
OALRUALPKWRPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


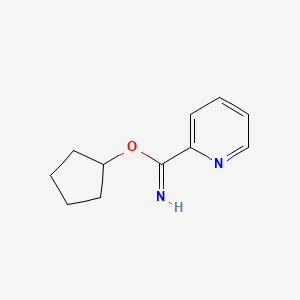
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
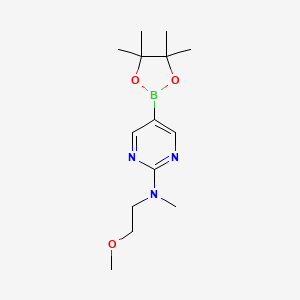
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
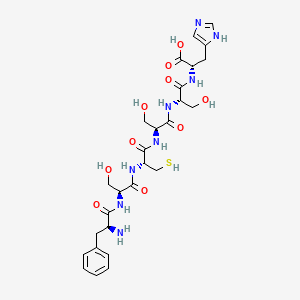
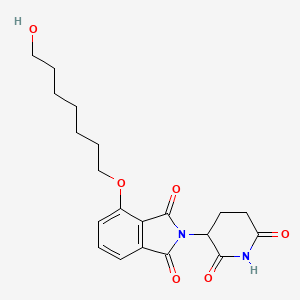
![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)

![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
